molecular formula C19H23NO2 B2475698 8-(4-Phenyloxan-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-en CAS No. 1797558-62-3

8-(4-Phenyloxan-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-en

Katalognummer: B2475698
CAS-Nummer: 1797558-62-3
Molekulargewicht: 297.398
InChI-Schlüssel: MKRBGPHJRKJQBF-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[321]oct-2-ene is a complex organic compound characterized by its unique bicyclic structure

Wissenschaftliche Forschungsanwendungen

8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and for studying reaction mechanisms.

    Medicine: Investigated for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Could be used in the development of new materials or as a catalyst in chemical reactions.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene typically involves multiple steps. One efficient method includes the gold(I)-catalyzed tandem 1,3-acyloxy migration/Ferrier rearrangement of glycal-derived 1,6-enyne bearing propargylic carboxylates . This method allows for the preparation of enantiomerically pure compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling reactive intermediates.

Analyse Chemischer Reaktionen

Types of Reactions

8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene undergoes various chemical reactions, including:

    Oxidation: This reaction can be facilitated by reagents such as potassium permanganate or chromium trioxide.

    Reduction: Common reducing agents like lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophilic substitution reactions can occur, especially at the carbonyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Nucleophiles such as amines or alcohols under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Wirkmechanismus

The mechanism of action of 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene involves its interaction with specific molecular targets. The compound’s bicyclic structure allows it to fit into enzyme active sites or interact with receptors, thereby modulating biological pathways. The exact pathways and targets depend on the specific application and context of use.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[321]oct-2-ene is unique due to its specific functional groups and bicyclic structure, which confer distinct chemical reactivity and biological activity compared to other similar compounds

Biologische Aktivität

8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene is a compound belonging to the class of bicyclic amines, which have garnered attention in medicinal chemistry due to their potential therapeutic applications. This article discusses the biological activity of this compound, including its interactions with various receptors, structure-activity relationships (SAR), and relevant case studies.

Structure and Properties

The compound features a bicyclic structure that includes a nitrogen atom within the ring system, contributing to its pharmacological properties. The presence of the phenyloxane group enhances its lipophilicity and may influence its binding affinity to biological targets.

Interaction with Monoamine Transporters

Research indicates that derivatives of 8-azabicyclo[3.2.1]octane, including compounds similar to 8-(4-phenyloxane-4-carbonyl)-8-azabicyclo[3.2.1]oct-2-ene, exhibit significant activity at monoamine transporters such as the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET). For instance, studies have shown that certain derivatives possess high selectivity for DAT over SERT and NET, with K(i) values in the nanomolar range, indicating potent binding affinity .

Compound Target K(i) Value (nM) Selectivity
22eDAT4.0High SERT/DAT Selectivity
22gDAT3.9High NET/DAT Selectivity

Opioid Receptor Activity

Another area of interest is the interaction of related compounds with opioid receptors. For example, N,N-dialkyl derivatives have shown high affinity for delta opioid receptors while maintaining selectivity against mu opioid receptors. These compounds were demonstrated to act as full agonists at delta receptors, suggesting potential therapeutic applications in pain management .

Study 1: Structure-Activity Relationship Analysis

A comprehensive SAR analysis was conducted on various 8-azabicyclo[3.2.1]octane derivatives to assess their binding affinities at monoamine transporters. The study highlighted that modifications at specific positions on the bicyclic structure significantly impacted their pharmacological profiles, particularly enhancing selectivity towards DAT .

Study 2: Antinociceptive Effects

In vivo studies evaluated the antinociceptive effects of selected compounds derived from 8-azabicyclo[3.2.1]octane frameworks. The lead compounds exhibited significant pain relief in animal models, correlating with their binding affinities at delta opioid receptors . This suggests that these compounds could be further developed as analgesics.

Eigenschaften

IUPAC Name

8-azabicyclo[3.2.1]oct-2-en-8-yl-(4-phenyloxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H23NO2/c21-18(20-16-7-4-8-17(20)10-9-16)19(11-13-22-14-12-19)15-5-2-1-3-6-15/h1-7,16-17H,8-14H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MKRBGPHJRKJQBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2C=CCC1N2C(=O)C3(CCOCC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

297.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.